10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine is a compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique photophysical properties, making it a valuable component in various optoelectronic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine typically involves the reaction of phenoxazine with 4,6-diphenyl-1,3,5-triazine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where phenoxazine is reacted with a halogenated derivative of 4,6-diphenyl-1,3,5-triazine in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated derivatives and strong bases are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s photophysical properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is a key component in the development of OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism by which 10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions that result in the emission of light at a different wavelength. This property is exploited in OLEDs, where the compound acts as an emitter layer, converting electrical energy into light .
Comparison with Similar Compounds
Similar Compounds
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9H-carbazole: Known for its high triplet energy and use in blue TADF OLEDs.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: Used as a UV light absorber and stabilizer.
Uniqueness
10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine stands out due to its unique combination of photophysical properties, making it highly efficient in optoelectronic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
1357066-21-7 |
---|---|
Molecular Formula |
C27H18N4O |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
10-(4,6-diphenyl-1,3,5-triazin-2-yl)phenoxazine |
InChI |
InChI=1S/C27H18N4O/c1-3-11-19(12-4-1)25-28-26(20-13-5-2-6-14-20)30-27(29-25)31-21-15-7-9-17-23(21)32-24-18-10-8-16-22(24)31/h1-18H |
InChI Key |
ITKOYYRLOGYUQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=CC=CC=C4OC5=CC=CC=C53)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.